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Dalbavancin-d6

Cat. No.: B1145085
CAS No.: 1126461-54-8
M. Wt: 1822.73
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Description

Contextualization of Dalbavancin (B606935) in Glycopeptide Antibiotic Research

Glycopeptide antibiotics, including Dalbavancin, exert their antibacterial effects by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgontosight.ai This class of antibiotics targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. wikipedia.orgfrontiersin.org By binding to this specific site, they physically obstruct the transglycosylase and transpeptidase enzymes, which are crucial for the cross-linking of peptidoglycan chains. smolecule.comucl.ac.be This disruption prevents the proper formation and integrity of the cell wall, ultimately leading to bacterial cell lysis and death. ontosight.ai The bactericidal action of Dalbavancin is a result of this inhibition of cell-wall biosynthesis. drugbank.com

Dalbavancin, a semi-synthetic derivative of a teicoplanin-like glycopeptide, possesses several features that distinguish it from earlier glycopeptides like vancomycin (B549263). ucl.ac.beoup.com A key modification is the presence of a lipophilic side chain, which enhances its potency and prolongs its half-life. oup.comnih.gov This lipophilic tail allows Dalbavancin to anchor to the bacterial cell membrane, increasing its concentration at the site of action and its affinity for the D-Ala-D-Ala target. wikipedia.orgnih.gov Consequently, Dalbavancin exhibits more potent and consistent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to vancomycin and teicoplanin. oup.comnih.gov Its unique pharmacokinetic profile, characterized by a very long elimination half-life, is another significant advantage. oup.comnih.gov

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Deuterium, a stable, non-radioactive isotope of hydrogen, contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.org This mass difference, without a significant change in chemical properties, makes deuterium a valuable tool in scientific research. wikipedia.org The replacement of hydrogen with deuterium in a molecule is known as isotopic labeling. smolecule.comwikipedia.org

Deuterium-labeled compounds are instrumental in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs. smolecule.comsimsonpharma.com By introducing a deuterated version of a drug, researchers can trace the molecule's journey and transformation within a biological system. smolecule.comsimsonpharma.com This allows for the precise measurement of drug concentrations in various tissues and fluids, providing a detailed understanding of its ADME profile. smolecule.com The use of deuterium labeling can also help in assessing potential drug-drug interactions. smolecule.com Because of the kinetic isotope effect, deuterated drugs may have a slower rate of metabolism, leading to a longer half-life. wikipedia.orgresearchgate.net

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like Dalbavancin-d6 serve as ideal internal standards. smolecule.comclearsynth.com An internal standard is a compound with a known concentration that is added to a sample to enable accurate quantification of the analyte. smolecule.comclearsynth.com Since a deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation and analysis, including extraction, ionization, and chromatographic separation. scioninstruments.comacanthusresearch.com This similarity helps to correct for variations in the analytical process, such as matrix effects, where other components in a complex sample can interfere with the measurement. clearsynth.comscioninstruments.com The mass difference between the deuterated standard and the analyte allows them to be distinguished by the mass spectrometer, ensuring precise and reliable quantification. clearsynth.com

The replacement of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. researchgate.net If the cleavage of a C-H bond is the rate-determining step in a reaction, substituting it with a C-D bond will slow down the reaction rate. researchgate.netnih.gov This effect is a powerful tool for elucidating reaction mechanisms, particularly in the study of enzyme-catalyzed reactions like those mediated by cytochrome P450 enzymes, which are heavily involved in drug metabolism. portico.orgnih.gov By observing a significant KIE, researchers can confirm that C-H bond cleavage is a rate-limiting step in the metabolic pathway of a drug. nih.gov

Properties

CAS No.

1126461-54-8

Molecular Formula

C₈₈H₉₄D₆Cl₂N₁₀O₂₈

Molecular Weight

1822.73

Synonyms

A-A 1-d6;  BI 397-d6;  Dalbavancin B0-d6;  MDL 63397-d6;  VER 001-d6;  5,​31-​Dichloro-​38-​de(methoxycarbonyl)​-​7-​demethyl-​19-​deoxy-​56-​O-​[2-​deoxy-​2-​[(10-​methyl-​1-​oxoundecyl)​amino]​-​β-​D-​glucopyranuronosyl]​-​38-​[[[3-​(dimethylamino)​prop

Origin of Product

United States

Synthesis and Derivatization of Dalbavancin D6

Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Dalbavancin-d6 is a semi-synthetic process that leverages a naturally produced glycopeptide scaffold, which is then chemically modified.

The journey to synthesize this compound begins with the natural glycopeptide antibiotic complex A40926. nbinno.comnih.gov This precursor is produced through the fermentation of the actinomycete Nonomuraea sp. (formerly Nonomuraea gerenzanensis). nih.govnih.govresearchgate.net The A40926 complex is a mixture of related compounds, with the B0 component being the primary and key intermediate for the synthesis of Dalbavancin (B606935). nih.gov

Esterification: The carboxyl group on the sugar moiety of A40926 is protected through esterification. nih.gov This step creates an intermediate (Intermediate I) and prevents this site from reacting in the subsequent amidation step. google.com

Amidation: The peptidyl carboxyl group of the intermediate is then targeted for amidation. nih.govgoogle.com

Hydrolysis: Finally, the ester-protecting group is removed by hydrolysis in an alkaline solution, followed by acidification and purification to yield the final Dalbavancin molecule. nih.govgoogle.com

For the synthesis of this compound, this established pathway is adapted by using a deuterated reagent in the critical amidation step.

The specific incorporation of the six deuterium atoms into the Dalbavancin structure occurs during the amidation reaction. An intermediate derived from the A40926 precursor is reacted with a deuterated version of 3-(dimethylamino)-1-propylamine. google.com The "-d6" designation in this compound corresponds to the six deuterium atoms replacing the six hydrogen atoms on the two methyl groups of this amine's side chain.

The reaction forms an amide bond, attaching the deuterated 3-(dimethylamino-d6)propyl group to the peptide core of the molecule, resulting in a deuterated intermediate (Intermediate II). google.com Following this targeted deuterium incorporation, the final step is a hydrolysis reaction, typically conducted in an alkaline solution, to deprotect the esterified carboxyl group and yield the final this compound compound. nih.govgoogle.com

The key to forming this compound is the use of a specific deuterated reagent during the amidation stage. While the A40926 precursor provides the complex glycopeptide backbone, the isotopic label is introduced via the amine.

Reagent/CompoundRole in Synthesis
A40926 Complex Natural precursor, provides the core glycopeptide structure. nih.gov
Protecting Agents Used to esterify a carboxyl group on A40926, preventing side reactions. google.com
3-(dimethylamino-d6)-1-propylamine The specific deuterated reagent that introduces the six deuterium atoms via an amidation reaction. google.com
Alkaline Solution (e.g., NaOH) Used for the final hydrolysis step to remove the protecting group. google.com

The synthesis is designed to be efficient, with the non-deuterated process being characterized by mild reaction conditions and high yields. google.com It is expected that similar conditions would be optimized for the synthesis of the deuterated analog to ensure efficient incorporation of the expensive deuterated reagent. analis.com.my

Comparative Synthetic Strategies between Deuterated and Non-Deuterated Forms

The synthetic approaches for Dalbavancin and this compound share a common foundation but diverge at a critical step involving the introduction of the isotopic label.

Synthesis of Non-Deuterated Dalbavancin: The production of Dalbavancin is a semi-synthetic process that begins with a natural precursor.

Fermentation: The glycopeptide antibiotic A40926 is produced via fermentation by the actinomycete Nonomuraea gerenzanensis. nih.govmdpi.com

Amidation: The precursor A40926 undergoes a three-step chemical modification. The key step is the amidation of the carboxyl group on the glucuronic acid moiety with 3-(dimethylamino)-1-propylamine. acs.orggoogle.com This converts the natural precursor into the final, more potent Dalbavancin molecule.

Synthetic Strategy for this compound: The synthesis of this compound mirrors that of its non-deuterated counterpart, with the isotopic labels introduced via a specifically synthesized reagent.

Fermentation: The process also starts with the fermentation-derived A40926 precursor. nih.gov

Deuterated Amidation: The crucial difference lies in the amidation step. Instead of the standard reagent, a deuterated version, 3-(dimethylamino-d6)-1-propylamine , is used. The six deuterium atoms are strategically located on the two methyl groups of the side chain. smolecule.com This targeted approach ensures the precise placement of the isotopic labels onto the final molecule.

The comparative strategies are summarized below.

StepDalbavancin (Non-Deuterated)This compound (Deuterated)
Starting Precursor A40926 (from fermentation)A40926 (from fermentation)
Key Chemical Reagent 3-(dimethylamino)-1-propylamine3-(dimethylamino-d6)-1-propylamine
Final Modification Amidation of A40926 C-terminusAmidation of A40926 C-terminus with a deuterated side chain

This "late-stage" introduction of the isotopic label is an efficient strategy for preparing complex deuterated molecules, as it leverages the readily available natural precursor and requires only the synthesis of a smaller, deuterated building block.

Chemical Reactions and Degradation Pathways of this compound

The chemical stability and degradation of this compound are presumed to follow pathways similar to those established for non-deuterated Dalbavancin, primarily involving hydrolysis and oxidation. However, the presence of deuterium can influence the rates of these reactions through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond requires more energy to break than a carbon-hydrogen (C-H) bond.

Given that the deuterium atoms in this compound are located on the terminal dimethylamino propyl side chain, the KIE would primarily manifest in reactions involving the cleavage of a C-D bond at this specific position. smolecule.com Degradation of the core glycopeptide structure, such as hydrolysis of glycosidic bonds or modifications to the peptide backbone, would likely be unaffected.

Oxidation Reactions and Product Characterization

Glycopeptide antibiotics, including Dalbavancin, are known to be susceptible to degradation under oxidative stress. While specific oxidation products of Dalbavancin are not extensively detailed in the literature, the complex polycyclic structure presents multiple potential sites for oxidation.

For this compound, the oxidation pathways are expected to be largely identical to the parent compound. If oxidation were to occur at the N-methyl groups of the side chain, the rate of this reaction would be expected to be slower for this compound due to the KIE. This could potentially lead to a different profile of minor degradation products over time compared to the non-deuterated form, although the primary degradation products resulting from oxidation of the glycopeptide core would remain the same. Characterization of these products would require advanced analytical techniques like high-resolution mass spectrometry to identify the modified structures.

Reduction Reactions and Functional Group Modifications

While hydrolysis and oxidation are the primary degradation routes, other chemical reactions can modify the functional groups of glycopeptides. Reduction reactions, though not a typical degradation pathway, represent a class of chemical modifications that can be applied to this compound. Based on reactions reported for other glycopeptide antibiotics, potential reductive modifications could include:

Reductive Dehalogenation: Glycopeptides like Dalbavancin contain chlorinated aromatic rings. smolecule.com It is chemically feasible to remove these chlorine atoms through catalytic hydrogenation (e.g., using H₂/Pd/C), as has been demonstrated with the glycopeptide eremomycin. researchgate.net This would significantly alter the electronic properties and potentially the biological activity of the molecule.

Reductive Alkylation: The amino groups present in the this compound structure, such as the one on the disaccharide, could be subjected to reductive alkylation to introduce new substituents. scilit.com This reaction typically involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

These reactions are examples of synthetic modifications rather than natural degradation pathways. They illustrate how the functional groups on the this compound molecule could be chemically altered through reduction.

Advanced Analytical Methodologies Employing Dalbavancin D6

Development and Validation of Bioanalytical Methods

The quantification of dalbavancin (B606935) in biological matrices requires highly specific and reliable methods. The incorporation of Dalbavancin-d6 as an internal standard has been a key element in the development and validation of these assays, ensuring accuracy and precision. mdpi.comdntb.gov.ua These methods are validated according to stringent guidelines from regulatory bodies like the European Medicines Agency (EMA). dntb.gov.uaresearchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of dalbavancin in biological samples. researchgate.net This technique offers high sensitivity and selectivity, allowing for the accurate measurement of drug concentrations even in complex matrices like plasma. researchgate.net The use of this compound is integral to the success of these LC-MS/MS methods. researchgate.netmdpi.com

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of large molecules like dalbavancin. To maximize the signal intensity and ensure reliable quantification, the ESI source parameters are meticulously optimized. This process often involves the use of optimization software to adjust parameters such as capillary voltage, nebulizer pressure, and gas flow rate and temperature. mdpi.comspectroscopyonline.com For the analysis of dalbavancin and this compound, monitoring the doubly charged precursor ions ([M+2H]2+) has been found to enhance sensitivity. mdpi.comnih.gov The optimization is typically performed by infusing a solution of the analyte and internal standard into the mass spectrometer and systematically altering the ESI parameters to achieve the strongest and most stable signal. mdpi.com

Optimized ESI Parameters for Dalbavancin Analysis

Parameter Optimized Value
Gas Temperature 200 °C
Gas Flow 14 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temperature 300 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
Nozzle Voltage 0 V

Data from a study by Barone et al. (2023) mdpi.com

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. It involves monitoring a specific precursor ion to product ion transition for both the analyte (dalbavancin) and the internal standard (this compound). The selection of these transitions is a critical step in method development. researchgate.net For dalbavancin, the doubly charged precursor ion at m/z 909.2 is often selected, which fragments into a specific product ion (e.g., m/z 340.1). mdpi.commdpi.com Similarly, for this compound, the precursor ion at m/z 912.3 is monitored, fragmenting to a product ion such as m/z 340.2. mdpi.com The specificity of these transitions minimizes interference from other components in the biological matrix. researchgate.net

MRM Transitions for Dalbavancin and this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
Dalbavancin 909.2 340.1
This compound 912.3 340.2

Data from a study by Barone et al. (2023) mdpi.com

Once the LC-MS/MS method is developed, it undergoes rigorous validation to ensure its performance meets the standards set by regulatory agencies. researchgate.netresearchgate.net The use of this compound as an internal standard is crucial for achieving the required levels of accuracy and precision. The validation process assesses several key parameters:

Specificity and Selectivity: The method must be able to differentiate and quantify dalbavancin from other endogenous and exogenous compounds in the sample. Analysis of blank plasma samples from multiple sources is performed to check for interfering peaks at the retention times of dalbavancin and this compound. researchgate.net

Sensitivity and Limit of Quantification (LOQ): The LOQ is the lowest concentration of dalbavancin that can be reliably quantified with acceptable accuracy and precision. researchgate.net Methods utilizing this compound have achieved low limits of quantification, for instance, 0.125 mg/L in plasma. researchgate.net

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a defined range is assessed. Calibration curves are constructed by plotting the peak area ratio of dalbavancin to this compound against the concentration. A high regression coefficient (R²) indicates good linearity. researchgate.netresearchgate.net

Precision and Accuracy: Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at different concentration levels on the same day and on different days. The use of a deuterated internal standard like this compound significantly improves both precision and accuracy. researchgate.netresearchgate.net

Matrix Effect and Extraction Recovery: The matrix effect assesses the influence of matrix components on the ionization of the analyte. This compound helps to compensate for these effects. Extraction recovery determines the efficiency of the sample preparation process in extracting the analyte from the matrix. researchgate.netresearchgate.net

Dilution Integrity: This parameter ensures that samples with concentrations above the upper limit of quantification can be diluted with a blank matrix and still provide accurate results. researchgate.net

Stability: The stability of dalbavancin is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. researchgate.netmdpi.com

Validation Parameters for a Dalbavancin LC-MS/MS Assay

Parameter Result
Linearity Range 0.125–500 mg/L
Regression Coefficient (R²) 0.9997
Lower Limit of Quantification (LLOQ) 0.125 mg/L
Intra-day Precision (CV%) ≤ 9.0%
Inter-day Precision (CV%) ≤ 14.0%
Accuracy (Bias%) Within ±15%
Extraction Recovery High and consistent

Data compiled from studies by Barone et al. (2023) and Di Paolo et al. (2021) researchgate.netresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample. researchgate.net Because the labeled standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects. mdpi.com This results in highly accurate and precise measurements, making ID-LC-MS/MS a definitive method for the quantification of dalbavancin. researchgate.netnih.gov

Application of this compound as an Internal Standard in Quantitative Assays

The primary and most critical application of this compound is its use as an internal standard (IS) in quantitative bioanalytical assays. mdpi.comresearchgate.netnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte. As a deuterated analog, this compound co-elutes with dalbavancin during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. mdpi.comresearchgate.net This allows it to effectively compensate for any variations that may occur during sample processing and analysis, which is a significant advantage over using a different chemical entity as an internal standard. mdpi.com The use of this compound ensures the robustness, accuracy, and reliability of quantitative methods for dalbavancin in various biological matrices. mdpi.comdntb.gov.ua

Ensuring Consistent Measurement in Complex Biological Matrices

The quantification of therapeutic agents like dalbavancin in biological samples such as plasma and urine is fraught with challenges due to the inherent complexity and variability of these matrices. nih.govresearchgate.net Endogenous and exogenous compounds can interfere with the analytical signal, leading to inaccurate measurements. researchgate.net this compound, with its identical chemical properties to the parent drug but a distinct mass, is the ideal internal standard to address these challenges. smolecule.com

A key methodology employing this compound is isotope dilution tandem mass spectrometry (ITD LC-MS/MS). mdpi.com In this technique, a known quantity of this compound is added to the biological sample prior to processing. smolecule.com During analysis, both dalbavancin and this compound are extracted and analyzed simultaneously. nih.gov By comparing the signal intensity of dalbavancin to that of the known concentration of this compound, any variations in sample preparation, extraction efficiency, or instrument response can be normalized, ensuring consistent and accurate measurement of dalbavancin concentrations. smolecule.commdpi.com This is particularly crucial for long-term treatment monitoring where precise concentration tracking is essential. mdpi.com

Research has demonstrated the successful application of this method for measuring dalbavancin concentrations in human plasma microsamples, highlighting its utility in minimally invasive sampling techniques. mdpi.com The method's performance has been validated against criteria set by the European Medicines Agency (EMA) for drug quantification in bioanalytical methods. mdpi.com

Mitigation of Matrix Effects and Analytical Variability

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix, are a significant source of analytical variability in LC-MS/MS assays. mdpi.com this compound plays a pivotal role in mitigating these effects. researchgate.net Since this compound co-elutes with dalbavancin and experiences the same matrix effects, the ratio of their signals remains constant, effectively canceling out the variability. mdpi.com

Studies have shown that the use of this compound as an internal standard leads to high accuracy and precision in the quantification of dalbavancin. mdpi.comresearchgate.net For instance, a validated ITD LC-MS/MS method reported high levels of precision and accuracy, meeting regulatory standards. nih.gov The extraction recovery and matrix effect were rigorously tested in plasma samples from different individuals to account for inter-individual variability in matrix composition. nih.gov The consistent performance of the assay across these varied samples underscores the effectiveness of this compound in minimizing analytical variability. nih.gov

The following table summarizes the validation parameters from a study utilizing this compound for the quantification of dalbavancin in human plasma, demonstrating the mitigation of analytical variability.

Validation ParameterLow QC (mg/L)Medium QC (mg/L)High QC (mg/L)
Intra-day Precision (CV%) 9.014.09.0
Inter-day Precision (CV%) 10.86.04.1
Accuracy (BIAS%) 2.1-2.29.6
Mean Extraction Recovery (%) 909192
Data adapted from a study on dalbavancin quantification in human plasma. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Purity and Quality Control

The synthesis of deuterated compounds like this compound requires stringent quality control to ensure high isotopic purity and to identify any potential side reactions. High-resolution mass spectrometry (HRMS) is an indispensable tool for this purpose. nih.gov HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as any isotopologues with incomplete deuterium (B1214612) incorporation.

During the synthesis of this compound, challenges such as deuterium scrambling can arise. HRMS is crucial for assessing the extent of such side reactions and ensuring the final product meets the required purity standards. For example, analysis can confirm the mass transitions of doubly charged ions, which for dalbavancin are at m/z 909.2 → 340.1 and for this compound are at m/z 912.3 → 340.2. mdpi.comresearchgate.net The absence of the dalbavancin peak in a drug-free plasma sample spiked with the this compound internal standard solution confirms the purity of the deuterated standard. mdpi.com

The table below illustrates the mass-to-charge ratios (m/z) used in mass spectrometry to distinguish between dalbavancin and this compound.

CompoundPrecursor Ion [M+2H]²⁺ (m/z)Product Ion (m/z)
Dalbavancin909.2340.1
This compound912.3340.2
Data from LC-MS/MS fragmentation spectra. mdpi.comresearchgate.net

Chromatographic Purification and Characterization Techniques

The purification and characterization of this compound rely heavily on advanced chromatographic techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). smolecule.comsemanticscholar.org These methods are essential for separating this compound from its parent compound, reaction by-products, and other impurities. nih.gov

Industrial-scale purification often utilizes preparative HPLC. google.com The choice of the stationary phase, such as a C18 column, and the mobile phase composition are critical for achieving optimal separation. mdpi.com For instance, a gradient elution with a mobile phase consisting of water-formic acid and methanol-formic acid has been successfully used. mdpi.com

Following purification, analytical HPLC and UHPLC coupled with mass spectrometry (LC-MS/MS) are employed for characterization and to confirm the purity of the final product. nih.govsemanticscholar.org These techniques provide information on the retention time, which is a characteristic property of the compound under specific chromatographic conditions, and the mass-to-charge ratio, confirming its identity. researchgate.net The development of these methods involves optimizing parameters to achieve good peak shape and resolution in a short analytical run time. mdpi.com

Preclinical Pharmacokinetic and Metabolic Research of Dalbavancin D6

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Model Systems

The use of Dalbavancin-d6 is central to performing precise ADME studies in various preclinical model systems. smolecule.com Stable isotope labeling is a widely used technique in pharmacokinetic research where hydrogen atoms are replaced with heavier deuterium (B1214612) isotopes, allowing researchers to track the drug's journey and transformation within a biological system. smolecule.com In vitro models using human microsomal enzymes and hepatocytes have been employed to study the metabolic profile of the parent compound, dalbavancin (B606935). nih.gov These studies indicate that dalbavancin is not a substrate, inhibitor, or inducer of cytochrome P450 (CYP) enzymes, suggesting that CYP-mediated metabolism is unlikely to be a major pathway for its clearance. nih.goveuropa.eu

Deuterium labeling is a powerful strategy for elucidating the metabolic fate of a drug. smolecule.com By introducing this compound into a model system, scientists can accurately trace its movement, measure its concentration in various tissues and fluids, and identify its metabolic products. smolecule.com This allows for a comprehensive understanding of the drug's metabolic pathways. smolecule.com While dalbavancin undergoes minimal metabolism, a metabolite known as hydroxy-dalbavancin has been identified. europa.eu The use of the deuterated form helps in precisely quantifying the conversion of the parent drug to this and other potential metabolites.

Analyzing the specific positions of deuterium atoms in any identified metabolites provides critical clues about the enzymatic pathways responsible for the drug's breakdown. smolecule.com This information is vital for understanding how the body processes the drug, which can influence drug design and development. smolecule.com For dalbavancin, its resistance to metabolism by CYP enzymes suggests that other enzymatic or non-enzymatic processes are responsible for the formation of its hydroxy-dalbavancin metabolite. nih.goveuropa.eu

A primary advantage of using this compound is the ability to clearly distinguish the parent drug from its metabolites during analysis. smolecule.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can separate and identify compounds based on their mass-to-charge ratio (m/z). Since this compound has a higher molecular weight than the unlabeled dalbavancin and its metabolites, it produces a distinct signal. This is crucial for its role as an internal standard, ensuring accurate quantification by accounting for variations during sample analysis. smolecule.com

The table below illustrates the distinct mass transitions selected for Dalbavancin (DBV) and this compound (DBV-d6) in LC-MS/MS analysis, which allows for their simultaneous but separate detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dalbavancin (DBV)909.2340.1
This compound (DBV-d6)912.3340.2
Data sourced from a study developing an HPLC-MS/MS method for dalbavancin quantification. researchgate.net

Isotopically labeled compounds like this compound are instrumental in evaluating potential drug-drug interactions. smolecule.com When this compound is co-administered with another therapeutic agent, its unique mass signature allows researchers to track its concentration and metabolism without interference from the co-administered drug or its metabolites. smolecule.com This provides a clear and accurate picture of how the two drugs might affect each other's pharmacokinetic profiles. smolecule.com Preclinical in vitro studies with the parent compound, dalbavancin, have shown a low potential for interactions with drugs that are substrates, inhibitors, or inducers of the CYP-450 enzyme system. nih.gov

Tracing and Quantifying Metabolic Pathways via Deuterium Labeling

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic profiling in preclinical animal models provides essential data on a drug's behavior in a living organism. musechem.com The use of this compound in these models allows for the acquisition of more accurate and reliable data on tissue distribution, clearance, and half-life. musechem.com Numerous studies on the parent compound in animal models, such as rats, have laid the groundwork for understanding its pharmacokinetic properties. nih.govnih.gov These studies are critical for designing and interpreting data from animal infection models, which in turn helps in selecting appropriate doses for human studies. nih.gov

Studies in rats using radiolabeled dalbavancin, which serves a similar tracing function to this compound, have provided detailed insights into the drug's distribution and elimination. nih.gov

Tissue Distribution: Following intravenous administration in rats, dalbavancin distributes widely throughout the body and is not selectively retained in any single organ or tissue. nih.gov Mass balance studies confirm its distribution characteristics. asm.org The extensive distribution into tissues like bone and skin is a key feature of the drug. opat-conference.comnih.gov

Clearance Rates: Dalbavancin exhibits a very long terminal half-life in rats, estimated to be approximately 187 hours (about 8 days). nih.gov This extended half-life is a hallmark of the drug across species. nih.gov Elimination occurs through a dual pathway involving both renal and non-renal routes. nih.gov Over a 70-day period in rats, approximately two-thirds of the excreted drug was found in urine and one-third in feces, with biliary excretion being a significant contributor to the fecal route. nih.gov Ultimately, elimination from the body was shown to be complete. nih.gov

The following table summarizes key pharmacokinetic findings for dalbavancin in the rat model.

Pharmacokinetic ParameterFinding in Rat Model
Terminal Half-life (t½) ~187 hours
Excretion Route (Urine) ~44.2% of dose recovered after 70 days
Excretion Route (Feces) ~22.3% of dose recovered after 70 days
Primary Elimination Pathways Renal and Biliary
Tissue Retention Not selectively retained in any single organ
Data sourced from a study on the pharmacokinetics and excretion of dalbavancin in rats. nih.gov

Application of Compartmental Pharmacokinetic Modeling

The pharmacokinetics of dalbavancin are well-characterized using compartmental models, which provide a mathematical framework to understand its distribution and elimination. Population pharmacokinetic analyses have shown that the disposition of dalbavancin is best described by a two- or three-compartment model with first-order elimination. rxabbvie.comnih.gov These models account for the initial rapid distribution phase from the central compartment (plasma) to peripheral tissues, followed by a slower elimination phase. mdpi.com

For this compound, while specific compartmental modeling studies are not publicly available, it is a critical methodological consideration for assessing its pharmacokinetic properties in preclinical models. The use of compartmental PK modeling is essential to accurately describe its tissue distribution and clearance rates, especially considering the characteristically prolonged half-life of the dalbavancin molecule.

Collection of Time-Concentration Profiles in Animal Studies

In preclinical research, the collection of time-concentration profiles is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. For dalbavancin, extensive animal studies have been conducted. For instance, in rats administered a 20 mg/kg intravenous dose, dalbavancin exhibited a tri-exponential decay in plasma concentrations. nih.gov

The generation of time-concentration profiles for this compound in animal models would involve serial sampling of biological matrices (e.g., plasma, tissue) after administration. These profiles are crucial for determining key pharmacokinetic parameters. In a rabbit endocarditis model, data from such profiles were used to develop a mechanistic model to support the design of human dosing regimens for dalbavancin. nih.gov While specific time-concentration data for this compound from animal studies are not published, its use as an internal standard in such studies underscores the importance of tracking its concentration over time alongside the non-deuterated form.

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for identifying the metabolic pathways of a drug candidate. For dalbavancin, studies using human hepatic CYP450 enzymes and hepatocytes have shown that it is not significantly metabolized. fda.govdrugbank.com There is no evidence that dalbavancin is a substrate, inhibitor, or inducer of CYP450 isoenzymes. fda.govdrugbank.com A minor metabolite, hydroxy-dalbavancin, has been identified in urine but is not found in quantifiable amounts in human plasma. fda.govdrugbank.com

Specific in vitro metabolism studies on this compound are not widely reported in the scientific literature. However, it is theorized that deuterium substitution could enhance metabolic stability by reducing cytochrome P450-mediated metabolism. This is a known strategy in drug development, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing metabolic processes at the site of deuteration. researchgate.net Despite this theoretical advantage, direct evidence confirming this effect for this compound is currently lacking.

Analysis of Deuterium Substitution Effects on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic properties of a molecule. researchgate.net For this compound, this isotopic labeling is primarily for analytical purposes, but it may also confer altered pharmacokinetic characteristics compared to dalbavancin.

Influence on Elimination Half-Life

Dalbavancin is characterized by an exceptionally long terminal elimination half-life, which is a significant clinical advantage. mdpi.com In humans, the mean terminal elimination half-life is approximately 372 hours. rxabbvie.com In rats, the apparent terminal half-life was reported to be 187 hours (approximately 8 days). nih.gov This prolonged half-life is attributed to its high protein binding and slow clearance.

Direct studies on the elimination half-life of this compound are not available. However, the incorporation of deuterium is theorized to potentially improve the half-life of the compound. By slowing metabolism, even if minimal, deuterium substitution could theoretically extend the already long half-life of the molecule.

Effects on Protein Binding

Dalbavancin exhibits a high degree of reversible binding to plasma proteins, primarily albumin. fda.gov The plasma protein binding of dalbavancin is approximately 93% and remains consistent regardless of drug concentration or renal and hepatic function. fda.gov This high protein binding contributes to its long half-life and limits the amount of free drug available for clearance.

There is no specific data available on the protein binding of this compound. It is generally expected that the protein binding would be similar to that of dalbavancin, as deuterium substitution is unlikely to significantly alter the physicochemical properties that govern protein binding. High protein binding of over 90% for dalbavancin enhances its residency in tissues.

Mechanistic and Pharmacodynamic Investigations of Dalbavancin D6 in Vitro and Molecular Level

Elucidation of Antibacterial Mechanism of Action

The antibacterial efficacy of dalbavancin (B606935), and by extension Dalbavancin-d6, is rooted in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria. smolecule.comwikipedia.org This mechanism involves several key interactions and subsequent inhibitory effects at the molecular level.

Binding Interactions with Peptidoglycan Precursors

Dalbavancin's primary mode of action is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. drugbank.comnih.gov This interaction prevents the incorporation of these essential building blocks, specifically N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits, into the growing peptidoglycan chain. drugbank.com The large, hydrophilic nature of the dalbavancin molecule facilitates the formation of multiple hydrogen bonds with the D-Ala-D-Ala moieties. drugbank.com

Furthermore, the lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which enhances its stability and affinity for peptidoglycan, contributing to its potent activity. wikipedia.orgnih.gov This anchoring mechanism is a distinguishing feature compared to older glycopeptides like vancomycin (B549263). nih.gov

Inhibition of Bacterial Cell Wall Synthesis

By binding to the D-Ala-D-Ala residues, dalbavancin effectively blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis. smolecule.comnih.gov These processes, catalyzed by transglycosylases and transpeptidases, are crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the cell wall. smolecule.com The inhibition of this cross-linking process weakens the cell wall, ultimately leading to cell lysis and bacterial death. smolecule.com This bactericidal action is a hallmark of dalbavancin's efficacy against susceptible Gram-positive pathogens. drugbank.com

In Vitro Antimicrobial Susceptibility and Activity

Dalbavancin exhibits potent in vitro activity against a wide range of Gram-positive bacteria, including strains that are resistant to other antibiotics. wikipedia.orgnih.gov

Spectrum of Activity Against Gram-Positive Pathogens

Dalbavancin demonstrates a broad spectrum of activity against clinically significant Gram-positive pathogens. nih.govunmc.edu This includes:

Staphylococcus aureus: Active against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. drugbank.comunmc.edu It has also shown activity against some vancomycin-intermediate S. aureus (VISA) strains. unmc.edu

Streptococcus species: Potent activity against various streptococci, including Streptococcus pyogenes, Streptococcus agalactiae, the Streptococcus anginosus group, and penicillin-resistant Streptococcus pneumoniae. drugbank.comnih.govliofilchem.net

Enterococcus species: Active against vancomycin-susceptible strains of Enterococcus faecalis. drugbank.comunmc.edu It may also have activity against enterococci with VanB or VanC resistance phenotypes. liofilchem.net

Other Gram-positive organisms: In vitro susceptibility has been observed for Bacillus spp., Listeria spp., and Corynebacterium spp. liofilchem.net

Dalbavancin is generally not active against Gram-negative bacteria. unmc.eduliofilchem.net

Determination of Minimum Inhibitory Concentrations (MICs) in Laboratory Settings

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. Dalbavancin consistently demonstrates low MIC values against susceptible Gram-positive pathogens, often being significantly more potent than vancomycin. nih.govopat-conference.com

In laboratory settings, the MIC of dalbavancin is determined using standardized methods such as broth microdilution. nih.govfda.gov For Staphylococcus aureus, the MIC90 (the concentration at which 90% of isolates are inhibited) is consistently reported to be low. For instance, studies have shown the MIC90 for S. aureus to be 0.06 µg/mL, with over 99% of isolates inhibited at a concentration of 0.12 µg/mL. opat-conference.commedchemexpress.com Another study found the MIC90 for MRSA isolates to be 0.094 µg/mL. mdpi.com

The table below summarizes representative MIC data for dalbavancin against various Gram-positive pathogens.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.06 nih.gov0.06 nih.govmedchemexpress.com
Methicillin-Resistant Staphylococcus aureus (MRSA)0.064 mdpi.com0.094 mdpi.com
Enterococcus faecalis (vancomycin-susceptible)0.06 nih.gov
Streptococcus pyogenes
β-haemolytic streptococci0.03 nih.gov
Viridans group streptococci0.03 nih.gov
Enterococcus faecium (vancomycin-susceptible)0.12 nih.gov

This table presents a compilation of data from multiple sources and is intended for illustrative purposes.

Molecular Mechanisms of Antimicrobial Resistance

Dalbavancin Activity Against Vancomycin-Resistant Phenotypes

This compound is expected to mirror the activity of dalbavancin against various vancomycin-resistant phenotypes due to their identical core structures. Dalbavancin demonstrates potent in vitro activity against Gram-positive pathogens, including those with reduced susceptibility to vancomycin. chemsrc.com Its efficacy is retained against enterococci expressing the VanB and VanC phenotypes of vancomycin resistance. liofilchem.netnih.gov The VanB and VanC resistance mechanisms involve the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) peptidoglycan precursors, respectively, which have a lower binding affinity for vancomycin. However, dalbavancin's structural modifications allow it to maintain activity against these altered targets.

In contrast, dalbavancin is largely inactive against enterococci that express the VanA phenotype. oup.comnih.gov The VanA-mediated resistance, which involves the production of D-Ala-D-Lac, confers high-level resistance to vancomycin and cross-resistance to teicoplanin and dalbavancin in enterococci. nih.gov Interestingly, dalbavancin has shown activity against some vancomycin-resistant S. aureus (VRSA) strains that carry the vanA gene. psu.edu The reason for this differential activity between VanA-producing enterococci and staphylococci is not fully understood but may relate to differences in the cell wall structure between these organisms. psu.edu Dalbavancin is also active against vancomycin-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA) strains. mdpi.comunmc.edu

Table 2: In Vitro Activity of Dalbavancin against Vancomycin-Resistant Phenotypes

Organism/PhenotypeDalbavancin In Vitro ActivityReference
VanB EnterococciActive liofilchem.netnih.gov
VanC EnterococciActive liofilchem.netnih.gov
VanA EnterococciGenerally Inactive oup.comnih.gov
Vancomycin-Intermediate S. aureus (VISA)Active mdpi.comunmc.edu
Heterogeneous VISA (hVISA)Active mdpi.com
Vancomycin-Resistant S. aureus (VRSA) (VanA)Variable Activity psu.edu

Structural Basis for Retained Efficacy Against Altered Targets

The retained efficacy of dalbavancin, and by extension this compound, against certain vancomycin-resistant strains is attributed to its unique chemical structure. Dalbavancin is a second-generation lipoglycopeptide derived from a teicoplanin-like glycopeptide. oup.com Like other glycopeptides, it inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. However, dalbavancin possesses a long lipophilic side chain that is hypothesized to anchor the molecule to the bacterial cell membrane. oup.compsu.edu This anchoring is thought to increase the affinity of dalbavancin for its target and enhance its antimicrobial potency. psu.edu

The lipophilic side chain is also believed to reduce the affinity for the altered D-Ala-D-Lac residues present in VanA- and VanB-mediated resistance, allowing dalbavancin to retain efficacy against some vancomycin-resistant strains. Additionally, dalbavancin appears to have the ability to dimerize, which may further stabilize its interaction with the bacterial membrane and its target. oup.compsu.edu These structural features collectively contribute to its potent activity, even against pathogens that have developed resistance to older glycopeptides like vancomycin.

Genetic Correlates of Reduced Susceptibility

The development of reduced susceptibility to dalbavancin in S. aureus has been linked to mutations in several genes. In vitro studies have shown that prolonged exposure to dalbavancin can select for mutants with increased minimum inhibitory concentrations (MICs). nih.gov Whole-genome sequencing of these resistant isolates has identified mutations in genes associated with the two-component regulatory system (TCS) WalKR, which is essential for cell wall metabolism in S. aureus. nih.govoup.com Specific mutations have been found in walK (a sensor histidine kinase) and walR (a response regulator), as well as in associated genes like stp1 and atl. nih.gov Mutations in the walKR system have also been implicated in the development of vancomycin-intermediate and daptomycin-nonsusceptible phenotypes. nih.gov

Other genetic alterations associated with reduced dalbavancin susceptibility include mutations in rpoB, the gene encoding the β-subunit of RNA polymerase, which has been correlated with the emergence of VISA/hVISA phenotypes. mdpi.com Additionally, mutations in pbp2 (B1193376) and the DHH domain of the GdpP phosphodiesterase have been identified in dalbavancin-resistant MRSA strains. elsevier.esnih.gov CRISPRi-seq screens have also identified genes where knockdown leads to reduced dalbavancin sensitivity, such as sagB, which is involved in peptidoglycan polymer length control. biorxiv.org The emergence of reduced susceptibility to dalbavancin can occur through the selection of pre-existing subpopulations, epigenetic changes, or spontaneous mutations during antibiotic exposure. researchgate.netnih.gov

Evaluation of Deuterium (B1214612) Isotope Effects on Biological Potency and Activity

This compound is a deuterated analog of dalbavancin, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. medchemexpress.comsmolecule.com This isotopic substitution is primarily utilized in research for pharmacokinetic and metabolic studies, as the increased mass of deuterium allows the compound to be distinguished from its non-deuterated counterpart during analysis. smolecule.com

The substitution of hydrogen with deuterium can sometimes lead to a "deuterium isotope effect," where the rate of chemical reactions involving the C-D bond is slower than that of the corresponding C-H bond. hwb.gov.in This can potentially alter the metabolic profile of a drug, for instance by reducing metabolism mediated by cytochrome P450 enzymes. While this strategy has been used to enhance the pharmacokinetic properties of some drugs, direct evidence specifically demonstrating a significant deuterium isotope effect on the biological potency and antimicrobial activity of this compound is currently lacking in the scientific literature. It is theorized that the deuterium substitution in this compound could enhance its metabolic stability, but this has not been clinically proven. The primary mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, is not expected to be significantly altered by the deuterium labeling. smolecule.com Therefore, the in vitro antibacterial potency of this compound is anticipated to be comparable to that of dalbavancin. smolecule.com

Advanced Research and Computational Modeling for Dalbavancin D6

Computational Chemistry and Molecular Dynamics Simulations

Computational modeling offers a powerful lens through which to examine the molecular-level consequences of deuterium (B1214612) substitution in Dalbavancin-d6. While specific molecular dynamics (MD) simulations exclusively for this compound are not extensively documented in publicly available literature, the principles of computational chemistry and existing studies on Dalbavancin (B606935) provide a robust framework for understanding the theoretical implications.

Modeling Deuterium's Impact on Hydrogen Bonding with Target Motifs

The mechanism of action for glycopeptide antibiotics like Dalbavancin is critically dependent on a network of hydrogen bonds formed with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall synthesis. nih.gov The substitution of hydrogen with deuterium at specific locations in this compound can theoretically modulate the strength and dynamics of these crucial hydrogen bonds.

Computational models can be employed to simulate these interactions. All-atom molecular dynamics simulations, for instance, can be used to model the complex formed between this compound and its target peptide. core.ac.uk These simulations can reveal subtle changes in bond lengths, angles, and vibrational frequencies of the hydrogen bonds upon deuteration. The kinetic isotope effect (KIE) is a key concept here; the C-D bond is stronger and vibrates at a lower frequency than a C-H bond, which can lead to altered reaction rates and binding affinities. Theoretical calculations can predict the magnitude of these KIEs on the association and dissociation rates of the this compound-ligand complex.

A study on the binding of Dalbavancin to its target using a carrier protein strategy revealed five key hydrogen bonds that stabilize the complex. nih.gov Molecular dynamics simulations of the non-deuterated Dalbavancin have shown that these hydrogen bonds are persistent throughout the simulation time. core.ac.uk For this compound, computational models would be invaluable in predicting how the altered vibrational modes of the deuterated groups influence the stability of this hydrogen-bonding network.

Assessment of Conformational Changes Induced by Isotopic Labeling

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can probe the conformational dynamics of proteins and peptides. nih.gov Studies on glycopeptides have shown that a conformationally restricted backbone can inhibit the scrambling of hydrogen and deuterium atoms between the glycan and peptide moieties. nih.gov This suggests that the rigid structure of Dalbavancin would likely lead to specific and localized effects of deuteration.

Computational methods, such as molecular dynamics simulations, can be used to assess these potential conformational changes. By comparing the simulated conformational ensembles of Dalbavancin and this compound, researchers can identify any shifts in the preferred conformations. A study on the crystal structure of Dalbavancin highlighted conformational heterogeneity in its fatty acyl and dimethyl-propylamine groups. nih.gov MD simulations could explore whether deuteration influences the flexibility and preferred orientations of these and other flexible parts of the molecule.

Spectroscopic Investigations of Dalbavancin and Deuterated Analogs

Spectroscopic techniques provide experimental data that can validate and refine computational models. The unique properties of deuterium make it a valuable probe in various spectroscopic methods.

Vibrational Optical Activity (VOA) Studies

Vibrational optical activity (VOA) encompasses techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA), which are sensitive to the stereochemistry and conformation of chiral molecules in solution. A comprehensive VOA study of Dalbavancin and other glycopeptide antibiotics has provided significant insights into their solution-state conformations. acs.orgnih.gov

This research revealed that the VOA spectra are dominated by the rigid cyclic parts of the glycopeptides and their aromatic rings. acs.org The study also highlighted that Dalbavancin and Teicoplanin form a distinct VOA spectral group from Vancomycin (B549263) and Oritavancin. acs.org While this particular study did not focus on this compound, VOA would be a powerful technique to experimentally detect any conformational changes induced by deuteration. The altered vibrational frequencies of the C-D bonds in this compound would be expected to produce a distinct VOA spectrum compared to its non-deuterated counterpart, providing a sensitive measure of the structural impact of isotopic labeling.

Spectroscopic TechniqueApplication to Dalbavancin/Dalbavancin-d6Key Findings/Potential Insights
Vibrational Circular Dichroism (VCD) Conformational analysis of Dalbavancin in solution. nih.govSensitive to minor conformational changes. researchgate.net Could be used to detect conformational shifts in this compound.
Raman Optical Activity (ROA) Determination of the solution-state conformation of Dalbavancin. acs.orgHighly suitable for identifying the conformational ensemble. researchgate.net Would be valuable for comparing the conformations of Dalbavancin and this compound.
Nuclear Magnetic Resonance (NMR) Structural analysis of Dalbavancin in deuterated solvents. nih.govresearchgate.netProvides information on the solution structure and aggregation state. Can be used to confirm the location of deuterium labels.

Analysis in Deuterated Solvents for Structural and Conformational Analysis

The use of deuterated solvents is a standard practice in nuclear magnetic resonance (NMR) spectroscopy to avoid interference from solvent protons. The ¹H NMR spectrum of Dalbavancin has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nih.govresearchgate.net These spectra provide detailed information about the chemical environment of each proton in the molecule, which is essential for determining its three-dimensional structure in solution.

Furthermore, studies have shown that the choice of solvent can influence the conformational distribution of peptides due to competing intermolecular solute-solvent interactions and intramolecular hydrogen bonds. researchgate.net Analyzing Dalbavancin and this compound in a range of deuterated solvents could, therefore, provide insights into the stability of their respective conformations under different environmental conditions. The IR and VCD spectra of Dalbavancin have also been recorded in DMSO-d6, allowing for a focused analysis of the solute's vibrational modes. nih.gov

Theoretical Pharmacodynamic Modeling in Preclinical Contexts

Pharmacodynamic (PD) modeling aims to describe the relationship between drug concentration and its pharmacological effect. For antibiotics, this typically involves modeling the time course of bacterial killing. While clinical pharmacodynamic data for this compound is not available as it is primarily a research tool, theoretical modeling in preclinical contexts can provide valuable predictions of its potential activity.

Preclinical pharmacodynamic studies often utilize in vitro models, such as time-kill curve experiments, or in vivo animal infection models. diva-portal.orgnih.gov The data from these studies can be used to develop mathematical models that describe the relationship between drug exposure and the resulting antibacterial effect. For this compound, such models could be used to explore how the subtle changes in its physicochemical properties due to deuteration might translate into altered efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameter Correlation in In Vitro Models

This compound is the deuterium-labeled analogue of dalbavancin, a second-generation lipoglycopeptide antibiotic. In scientific research, this compound is principally utilized as an internal standard for the quantification of dalbavancin in biological samples via liquid chromatography-tandem mass spectrometry. This application is crucial for pharmacokinetic studies of the parent compound. While direct and specific in vitro pharmacokinetic/pharmacodynamic (PK/PD) studies for this compound are not extensively published, its biological activity is expected to mirror that of dalbavancin due to the identical core structure. The deuterium substitution is not anticipated to alter the mechanism of action, which involves inhibiting bacterial cell wall synthesis. Therefore, the PK/PD correlations established for dalbavancin in in vitro models serve as the primary reference for understanding its expected efficacy.

Research on dalbavancin has identified the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) as the key PK/PD index correlating with its antibacterial effect. dovepress.commdpi.com Studies using in vitro models that simulate human serum concentrations have been instrumental in defining the exposure targets required for specific antibacterial outcomes against key Gram-positive pathogens like Staphylococcus aureus.

In vitro modeling has demonstrated that dalbavancin's killing activity is not concentration-dependent but is instead linked to the cumulative exposure over time, as represented by the AUC/MIC ratio. nih.govoup.com An in vitro pharmacokinetic system study modeling a range of free drug concentrations against several strains of S. aureus, including vancomycin-intermediate strains (VISA), established specific AUC/MIC targets for bacteriostatic and bactericidal effects over extended periods. nih.govoup.comoup.com For a bacteriostatic effect (preventing bacterial growth), the required AUC/MIC ratio was found to increase with the duration of the experiment, from 36 at 24 hours to 100 at 240 hours. nih.govoup.com Achieving a 2-log reduction in bacterial counts demanded significantly higher exposures. nih.govoup.com

The table below summarizes the findings from an in vitro model that studied the relationship between dalbavancin exposure and its antibacterial effect against S. aureus over a 240-hour period. nih.govoup.com

Table 1: Dalbavancin AUC/MIC Ratios for Antibacterial Efficacy Against S. aureus in an In Vitro Model

Antibacterial EffectAUC/MIC at 24 hoursAUC/MIC at 120 hoursAUC/MIC at 240 hours
Bacteriostatic3655100
2-log Reduction in Bacterial Count214195331

Data sourced from an in vitro pharmacokinetic system study. nih.govoup.com

Further research using time-kill curve analyses has provided a dynamic view of dalbavancin's bactericidal activity. These studies define bactericidal activity as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum (CFU/mL) over a 24-hour period. mdpi.com Against various phenotypes of S. aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate strains, dalbavancin demonstrates potent, time-dependent killing. mdpi.comnih.gov In one study, dalbavancin concentrations of ≥1 μg/ml resulted in a ≥3-log10 decrease in viable counts for all tested S. aureus strains within 24 hours. nih.gov Another investigation found that dalbavancin exerted potent bactericidal activity against a VSSA strain after 8 hours at concentrations of 0.12 and 0.24 mg/L. mdpi.com

The table below details findings from time-kill studies, illustrating the reduction in bacterial load when exposed to dalbavancin.

Table 2: Summary of Dalbavancin In Vitro Time-Kill Study Findings Against S. aureus

S. aureus PhenotypeDalbavancin ConcentrationTime PointObserved Effect (Log10 CFU/mL Reduction)
MSSA, MRSA, VISA≥1 µg/mL24 hours≥3
MSSA & MRSA0.25 µg/mL24 hours≥3
HA-MRSA/VSSA (ST22-SCCmec-IVh)0.12 and 0.24 mg/L8 hoursPotent bactericidal activity
DNS (ST1-SCCmec IV)1X to 8X MIC24 hours3 to 5

Data compiled from multiple in vitro time-kill curve analyses. mdpi.comnih.gov DNS: Daptomycin Non-Susceptible; HA-MRSA: Hospital-Associated MRSA; VSSA: Vancomycin-Susceptible S. aureus.

These in vitro studies collectively establish that the efficacy of dalbavancin is driven by maintaining an adequate fAUC/MIC ratio over the treatment period, leading to sustained bactericidal activity against susceptible pathogens.

Future Directions and Emerging Research Avenues for Dalbavancin D6

Addressing Unreported Physicochemical and Stability Data for Research Applications

A significant gap in the current body of knowledge surrounding Dalbavancin-d6 is the lack of comprehensive physicochemical and stability data. While its molecular formula (C₈₈H₉₄D₆Cl₂N₁₀O₂₈) and molar mass (1822.73 g/mol ) are established, critical parameters such as solubility in various research-relevant solvents, melting point, and detailed stability profiles under different storage and experimental conditions remain largely unreported. clearsynth.comsimsonpharma.com

For its non-deuterated counterpart, Dalbavancin (B606935), stability is known to be influenced by pH and temperature, with degradation occurring under oxidative and hydrolytic stress. researchgate.netgoogle.comgoogle.com It is predicted that at a pH of 4.5, a Dalbavancin solution has a maximum stability of thirteen years under refrigerated conditions, eight months at room temperature, and one month at 40°C. researchgate.net The primary degradation products under thermal and acidic stress are Mannosyl Aglycone (MAG) and DB-R6, formed through hydrolytic cleavage. researchgate.net Generating analogous data for this compound is imperative. This information is fundamental for ensuring the accuracy and reproducibility of in vitro and in vivo studies, including analytical method development, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and metabolic pathway investigations. axios-research.commusechem.com Future research must prioritize the systematic characterization of these properties to provide a solid foundation for its application in diverse research settings.

Table 1: Reported and Unreported Physicochemical Data for this compound

PropertyThis compoundDalbavancin (for comparison)
CAS Number 1126461-54-8 171500-79-1
Molecular Formula C₈₈H₉₄D₆Cl₂N₁₀O₂₈ C₈₈H₁₀₀Cl₂N₁₀O₂₈ chemsrc.com
Molecular Weight 1822.73 g/mol 1816.692 g/mol chemsrc.com
Melting Point Not Reported cymitquimica.comNot Reported chemsrc.com
Boiling Point Not Reported cymitquimica.comNot Reported chemsrc.com
Solubility Not ReportedData available in specific solvents
Detailed Stability Not Reported Susceptible to oxidative and hydrolytic stress; stability is pH and temperature-dependent researchgate.netgoogle.com

Development of Novel Deuterium (B1214612) Incorporation Methodologies for Enhanced Control

The current synthesis of this compound involves the amidation of a protected A40926 intermediate with a deuterated amine, specifically 3,3-dimethylamino-1-propylamine-d6. While effective, this method affixes the deuterium labels to a specific, non-metabolically active site of the molecule. The future of deuterated drug research lies in developing more sophisticated and versatile deuterium incorporation methodologies.

Emerging strategies in synthetic organic chemistry, such as metal-catalyzed C-H activation/deuteration, could offer precise control over the placement of deuterium atoms at various positions within the complex lipoglycopeptide scaffold. This would enable the synthesis of a panel of this compound isotopologues, each with deuterium labels at different sites. Such a library would be invaluable for dissecting site-specific metabolism and understanding how deuteration at different positions might influence the molecule's interaction with metabolic enzymes like cytochrome P450s. researchgate.net Research into milder catalytic systems, potentially using D₂O as the deuterium source, could also improve the efficiency and substrate tolerance of these labeling reactions, making them more applicable to complex molecules like Dalbavancin.

Expansion of this compound Applications in Drug Discovery Workflows

The primary application of this compound to date has been as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Dalbavancin in biological matrices. smolecule.comresearchgate.netnih.gov Its chemical similarity and mass difference make it an ideal tool for ensuring the accuracy and precision of these assays. researchgate.net

However, the utility of this compound extends far beyond this role. Future research should focus on leveraging its properties in various stages of the drug discovery pipeline:

Metabolic Pathway Elucidation: By tracking the appearance of deuterated metabolites, researchers can definitively map the metabolic fate of Dalbavancin. smolecule.com This is crucial for identifying potential drug-drug interactions and understanding the formation of any active or toxic metabolites. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Isotope-labeled compounds are powerful tools for detailed absorption, distribution, metabolism, and excretion (ADME) studies. smolecule.com The use of this compound can provide more precise data on tissue distribution and clearance mechanisms. researchgate.netmedchemexpress.com

Target Engagement and Mechanism of Action Studies: While Dalbavancin's primary mechanism of inhibiting bacterial cell wall synthesis is known, this compound could be used in advanced studies to probe more subtle interactions with its target, the D-alanyl-D-alanine terminus of lipid II.

Table 2: Current and Potential Applications of this compound in Drug Discovery

Application AreaCurrent UseFuture Expansion
Bioanalysis Internal Standard for LC-MS/MS researchgate.netnih.govDevelopment of more sensitive and high-throughput analytical methods.
Metabolism LimitedDetailed mapping of metabolic pathways and identification of novel metabolites. smolecule.com
Pharmacokinetics Tracer in ADME studies smolecule.comIn-depth tissue penetration and accumulation studies; investigation of transporter interactions.
Pharmacodynamics LimitedProbing target engagement and residence time at the site of action.

Further Characterization of Kinetic Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. portico.orgunam.mx This difference in bond energy can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed. researchgate.netwikipedia.org In drug metabolism, this can translate to a reduced rate of metabolic breakdown, potentially altering a drug's pharmacokinetic profile. researchgate.net

For this compound, the current deuteration site is not typically associated with major metabolic transformations. However, future research should explore this phenomenon more deeply. By synthesizing this compound with deuterium at metabolically labile positions, researchers could investigate:

Impact on Metabolic Stability: Quantify the extent to which deuteration at specific sites slows down metabolism by key enzyme systems, such as cytochrome P450. researchgate.net

Alteration of Metabolic Pathways: Determine if slowing down one metabolic pathway (metabolic shunting) redirects the molecule towards alternative metabolic routes, potentially altering the profile of metabolites formed. researchgate.netgabarx.com

Enzyme-Substrate Interactions: Use KIE studies to gain mechanistic insights into the transition states of enzyme-catalyzed reactions involving Dalbavancin. unam.mxacs.org Understanding these effects is not only of fundamental scientific interest but could also inform the design of next-generation antibiotics with optimized pharmacokinetic properties.

Integration of Multi-Omics Approaches with Isotopic Tracers in Preclinical Research

The future of biomedical research lies in the integration of multiple data streams. Combining the use of isotopic tracers like this compound with "multi-omics" technologies (e.g., metabolomics, proteomics, transcriptomics) represents a powerful frontier. nih.govuniversiteitleiden.nl This integrated approach, sometimes referred to as fluxomics, can provide an unprecedentedly detailed picture of a drug's effect on cellular and organismal biology. springernature.com

Future preclinical research should aim to:

Trace Metabolic Flux: Administer this compound and simultaneously perform metabolomic analysis to trace the flow of the labeled atoms through various metabolic networks in both the host and the pathogen. nih.gov This can reveal how the drug and its metabolites perturb cellular metabolism.

Correlate with Proteomic and Transcriptomic Changes: Integrate data on protein and gene expression changes in response to Dalbavancin treatment. This can help to build comprehensive models of the drug's mechanism of action and identify potential off-target effects or mechanisms of resistance.

Personalized Medicine Applications: In the long term, understanding the intricate interplay between a drug's metabolism and the host's metabolic state, as revealed by these integrated approaches, could pave the way for more personalized therapeutic strategies. researchgate.net Combining tracer studies with omics can yield valuable information on the metabolic fate of substrates and the turnover of individual proteins. youtube.com

By pursuing these future directions, the scientific community can fully exploit the potential of this compound, transforming it from a simple analytical standard into a sophisticated probe for advancing our understanding of antibiotic pharmacology and driving the development of new and improved therapeutic agents.

Q & A

Q. What experimental design considerations are critical for assessing Dalbavancin-d6’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models?

Methodological Answer:

  • Use compartmental PK modeling to account for tissue distribution and clearance rates, particularly given this compound’s prolonged half-life.
  • Incorporate serial sampling in animal models to capture time-concentration profiles, ensuring alignment with human metabolic pathways.
  • Validate assays (e.g., LC-MS/MS) for deuterated compound specificity to avoid cross-reactivity with non-deuterated analogs .

Q. How can researchers optimize dosing regimens for this compound in in vitro susceptibility testing against Gram-positive pathogens?

Methodological Answer:

  • Employ checkerboard assays to evaluate synergy or antagonism with β-lactams or glycopeptides, using standardized CLSI/EUCAST breakpoints.
  • Account for this compound’s lipophilic properties by incorporating serum protein binding adjustments in MIC/MBC determinations .

Intermediate Research Questions

Q. What statistical approaches are recommended for resolving contradictions in this compound efficacy data across multi-site clinical trials?

Methodological Answer:

  • Apply mixed-effects models to adjust for site-specific variability (e.g., patient demographics, pathogen prevalence).
  • Conduct sensitivity analyses to identify outliers or confounding variables, using SAS® Version 9.4 for robust hypothesis testing (as in ’s methodology).
  • Cross-validate findings with meta-analytic frameworks to reconcile discrepancies .

Q. How should researchers design longitudinal studies to evaluate this compound’s impact on biofilm formation in chronic osteomyelitis models?

Methodological Answer:

  • Use confocal microscopy with fluorescently labeled this compound to quantify biofilm penetration.
  • Pair with RNA-seq to correlate dosing intervals with downregulation of biofilm-associated genes (e.g., icaADBC). Ensure ethical approval aligns with institutional guidelines for animal welfare .

Advanced Research Questions

Q. What methodologies are effective for integrating this compound’s deuterium isotope effects into molecular dynamics simulations of target binding?

Methodological Answer:

  • Employ all-atom molecular dynamics (MD) simulations with explicit solvent models to assess deuterium’s impact on hydrogen bonding with d-Ala-d-Lac motifs.
  • Validate simulations using isothermal titration calorimetry (ITC) to measure binding enthalpy changes in deuterated vs. non-deuterated analogs .

Q. How can multi-omics approaches resolve conflicting data on this compound’s immunomodulatory effects in sepsis models?

Methodological Answer:

  • Combine transcriptomic (single-cell RNA-seq) and proteomic (LC-MS/MS) profiling of immune cells post-treatment.
  • Use pathway enrichment analysis (e.g., DAVID, KEGG) to identify discordant signaling nodes (e.g., TLR4 vs. NLRP3 inflammasome activation).
  • Address contradictions by stratifying data based on host genetic polymorphisms (e.g., TLR2 SNPs) .

Data Analysis & Reporting

Q. What frameworks are recommended for standardizing adverse event reporting in this compound trials?

Methodological Answer:

  • Code adverse events using MedDRA 21.1 (as in ) and stratify by severity (CTCAE v5.0).
  • Implement Bayesian hierarchical models to estimate site-specific AE risks while controlling for comorbidities and polypharmacy .

Q. How should researchers present contradictory in vitro vs. in vivo efficacy data for this compound in peer-reviewed manuscripts?

Methodological Answer:

  • Use triangulation tables to juxtapose in vitro (MIC/MBC), ex vivo (PK/PD), and in vivo (survival endpoints) results.
  • Discuss limitations such as biofilm vs. planktonic culture conditions or host-pathogen interactions in animal models .

Ethical & Regulatory Considerations

Q. What ethical frameworks ensure compliance when repurposing this compound for off-label indications in vulnerable populations?

Methodological Answer:

  • Adhere to Helsinki Declaration guidelines (as in ) for informed consent and risk-benefit assessments.
  • Submit protocols to institutional review boards (IRBs) with explicit justification for deuterated compound use in pediatric or immunocompromised cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.